[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine
Overview
Description
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine is a heterocyclic compound that features both pyrazole and pyridine rings
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
It has been described that a rh(iii)-catalyzed and solvent-controlled c–h bond functionalization of 2-(1h-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either c–h alkenylation products or indazole products .
Biochemical Pathways
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine. For instance, the compound’s solubility in methanol suggests that it may be more effective in environments where it can readily dissolve
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine typically involves the formation of the pyrazole ring followed by its attachment to a pyridine moiety. One common method includes the reaction of 3-chloromethylpyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-protein interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
[1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in the position of the nitrogen atoms.
[3-(1H-pyrazol-1-yl)pyridine: This compound has a similar structure but lacks the methanamine group.
Uniqueness
The uniqueness of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine lies in its specific arrangement of the pyrazole and pyridine rings, as well as the presence of the methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13/h1-6H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBQHDWXQSACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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